![molecular formula C16H25NO4S B344722 [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cycloheptylamine CAS No. 873578-41-7](/img/structure/B344722.png)
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cycloheptylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cycloheptylamine is a chemical compound with the molecular formula C16H25NO3S It is known for its unique structure, which includes a cycloheptyl group attached to a benzenesulfonamide core, with methoxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cycloheptylamine typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with cycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cycloheptylamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cycloheptylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cycloheptylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and methyl groups play a crucial role in its binding affinity and specificity. The sulfonamide group can form hydrogen bonds with target molecules, enhancing its interaction.
Comparison with Similar Compounds
Similar Compounds
- N-cycloheptyl-2-methoxy-4,5-dimethylbenzenesulfonamide
- N-cyclohexyl-2,4-dimethoxy-N-methylbenzenesulfonamide
Uniqueness
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cycloheptylamine is unique due to its specific substitution pattern and the presence of a cycloheptyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
873578-41-7 |
|---|---|
Molecular Formula |
C16H25NO4S |
Molecular Weight |
327.4g/mol |
IUPAC Name |
N-cycloheptyl-2,5-dimethoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO4S/c1-12-10-15(21-3)16(11-14(12)20-2)22(18,19)17-13-8-6-4-5-7-9-13/h10-11,13,17H,4-9H2,1-3H3 |
InChI Key |
PMJJJGBIJGFNBD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2CCCCCC2)OC |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2CCCCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


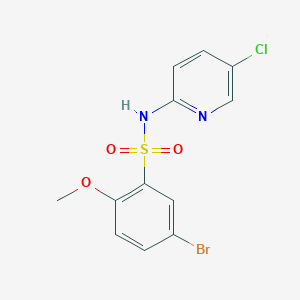

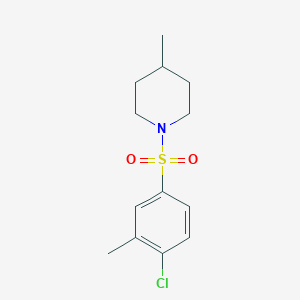
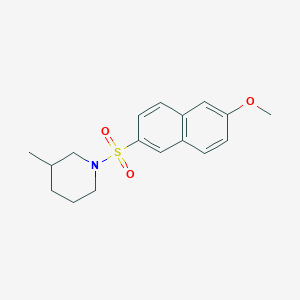
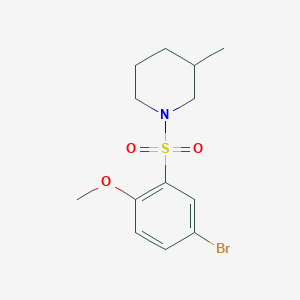
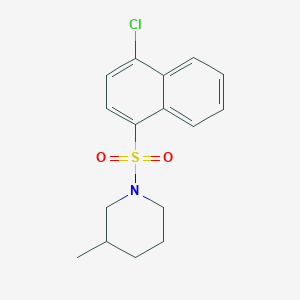

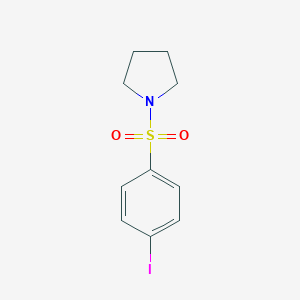
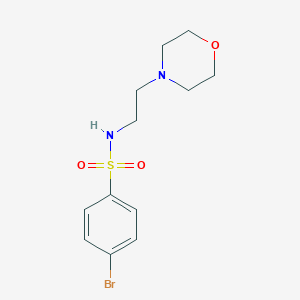
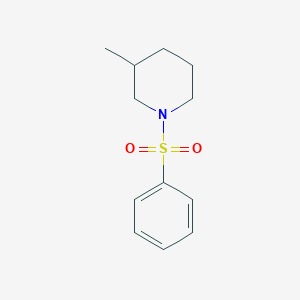
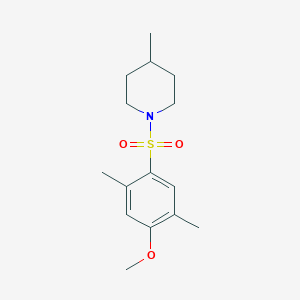
![3-Methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B344662.png)
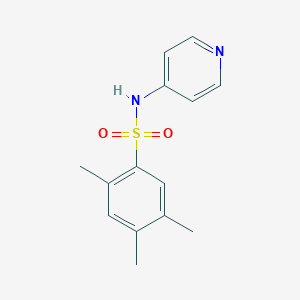
![4-Methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B344664.png)
